molecular formula C19H19N5O2S2 B2879665 N-(4-methylphenyl)-2-[(5-{[(4-methylphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide CAS No. 946349-74-2

N-(4-methylphenyl)-2-[(5-{[(4-methylphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide

Cat. No.: B2879665
CAS No.: 946349-74-2
M. Wt: 413.51
InChI Key: VYMKUESMWSUWOP-UHFFFAOYSA-N
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Description

This compound belongs to the 1,3,4-thiadiazole acetamide class, characterized by a central thiadiazole ring substituted with a sulfanyl-linked acetamide group and a carbamoylamino moiety attached to a 4-methylphenyl group. Its molecular formula is C₁₈H₁₆N₆O₄S₂ (molecular weight: 444.484 g/mol), with a ChemSpider ID of 18439862 .

Properties

IUPAC Name

N-(4-methylphenyl)-2-[[5-[(4-methylphenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O2S2/c1-12-3-7-14(8-4-12)20-16(25)11-27-19-24-23-18(28-19)22-17(26)21-15-9-5-13(2)6-10-15/h3-10H,11H2,1-2H3,(H,20,25)(H2,21,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYMKUESMWSUWOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylphenyl)-2-[(5-{[(4-methylphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide typically involves multiple steps. One common method includes the reaction of 4-methylphenyl isothiocyanate with hydrazine hydrate to form a thiourea intermediate. This intermediate then undergoes cyclization with acetic anhydride to form the thiadiazole ring. The final step involves the reaction of the thiadiazole derivative with 4-methylphenylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylphenyl)-2-[(5-{[(4-methylphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or thiols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or thiols.

Scientific Research Applications

N-(4-methylphenyl)-2-[(5-{[(4-methylphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide has various applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-2-[(5-{[(4-methylphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. The thiadiazole ring is known to interact with various enzymes and receptors, leading to changes in cellular processes. The compound may inhibit enzyme activity or modulate receptor function, resulting in its observed biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with structurally related 1,3,4-thiadiazole derivatives:

Compound ID/Name Substituents (R₁, R₂) Melting Point (°C) Yield (%) Molecular Weight (g/mol) Key Features
Target Compound R₁ = 4-methylphenyl, R₂ = 4-methylphenyl Not reported Not reported 444.484 Dual 4-methylphenyl groups; carbamoyl linkage
N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5j) R₁ = 4-chlorobenzyl, R₂ = isopropyl 138–140 82 507.43 (calculated) Chlorine substituent enhances lipophilicity; isopropyl group increases steric bulk
N-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide (5l) R₁ = ethylthio, R₂ = methoxyphenyl 138–140 68 366.45 (calculated) Methoxy group improves solubility; ethylthio linker may reduce metabolic stability
2-[(5-{[(4-methylphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide R₁ = 4-methylphenyl, R₂ = 4-nitrophenyl Not reported Not reported 444.484 Nitro group introduces strong electron-withdrawing effects; may enhance binding to electron-rich targets (e.g., kinases)
N-(5-{2-[(4-bromophenyl)sulfonyl]ethyl}-1,3,4-thiadiazol-2-yl)-2-[(4-methylphenyl)sulfanyl]acetamide R₁ = bromophenyl sulfonyl, R₂ = methyl Not reported Not reported 512.463 Bromine increases molecular weight and polar surface area; sulfonyl group enhances hydrogen-bonding potential

Crystallographic and Conformational Insights

  • The butterfly conformation observed in (dihedral angle: 46.3°) suggests that thiadiazole derivatives adopt planar or bent geometries depending on substituents. The target compound’s carbamoyl group may enforce rigidity, influencing receptor binding .

Key Findings and Implications

  • Substituent Effects: Electron-Withdrawing Groups (e.g., -NO₂, -Cl): Enhance target binding (e.g., Akt inhibition) but may reduce solubility . Electron-Donating Groups (e.g., -CH₃, -OCH₃): Improve solubility and metabolic stability but may lower potency .
  • Structural Flexibility : Compounds with rigid carbamoyl linkages (target compound) may exhibit better conformational stability than those with flexible thioether linkers (e.g., 5j) .

Biological Activity

The compound N-(4-methylphenyl)-2-[(5-{[(4-methylphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is a derivative of thiadiazole, which has garnered attention for its diverse biological activities. Thiadiazole compounds are known for their potential in medicinal chemistry, exhibiting a range of pharmacological properties including antibacterial, antifungal, anti-inflammatory, and anticancer activities. This article delves into the biological activity of this specific compound, supported by case studies and research findings.

Structural Formula

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₈H₁₈N₄O₂S
  • IUPAC Name : this compound

Physical Properties

PropertyValue
Molecular Weight366.43 g/mol
Melting PointNot specified
SolubilitySoluble in DMF

Antibacterial Activity

Research indicates that compounds containing the thiadiazole moiety exhibit significant antibacterial properties. A study evaluated various thiadiazole derivatives against common pathogens such as Escherichia coli and Staphylococcus aureus. The results showed that the compound demonstrated effective antibacterial activity at concentrations as low as 1 µg/mL using the cup plate method .

Antifungal Activity

In addition to antibacterial properties, the compound was tested for antifungal activity against Aspergillus niger and Aspergillus oryzae. The findings suggested a notable antifungal effect, indicating its potential as an antifungal agent .

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been extensively studied. For instance, various derivatives have shown inhibitory effects on cancer cell lines. A specific study highlighted that compounds with the thiadiazole ring exhibited cytotoxicity against human breast adenocarcinoma cells (MCF-7) through MTT assays . This suggests that this compound may also possess similar anticancer properties.

Anti-inflammatory Activity

Thiadiazole derivatives have also been reported to exhibit anti-inflammatory effects. Compounds from this class have been shown to reduce inflammation in various models, indicating their therapeutic potential in treating inflammatory diseases .

Study 1: Synthesis and Evaluation of Thiadiazole Derivatives

A comprehensive study synthesized several thiadiazole derivatives and evaluated their biological activities. Among these, this compound was included in the screening process. The results confirmed its efficacy against both bacterial and fungal strains .

Study 2: Anticancer Properties of Thiadiazoles

Another pivotal study focused on the anticancer properties of thiadiazole derivatives. The compound was tested against multiple cancer cell lines and exhibited significant cytotoxic effects. The mechanism of action was linked to apoptosis induction in cancer cells .

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